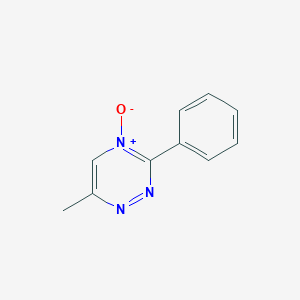
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The reaction conditions often include the use of hydrochloric acid as a catalyst and ethanol as a solvent, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency and yield . Additionally, solvent-free conditions and the use of alternative catalysts, such as p-toluenesulfonic acid, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups .
Scientific Research Applications
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its neuroprotective and anti-inflammatory properties are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to interact with specific receptors and enzymes in biological systems underlies its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Methyl-4-oxo-3-phenyl-1,2,4lambda~5~-triazine stands out due to its unique triazine ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals .
Properties
CAS No. |
65739-48-2 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-4-oxido-3-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-13(14)10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
CGGCRTXGNVKHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=C(N=N1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















